

An In-depth Technical Guide to the Chemical Properties of N-Benzylisatoic Anhydride

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Compound of Interest

Compound Name: *N-Benzylisatoic anhydride*

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Abstract

N-Benzylisatoic anhydride, with the IUPAC name 1-benzyl-3,1-benzoxazine-2,4-dione, is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. Its unique structure, combining a benzoxazinedione core with a benzyl substituent on the nitrogen atom, imparts a distinct reactivity profile, making it a valuable precursor for the synthesis of a variety of nitrogen-containing heterocycles, including quinazolinones and benzodiazepines. This document provides a comprehensive overview of the chemical and physical properties of **N-Benzylisatoic anhydride**, detailed experimental protocols for its synthesis and representative reactions, and an analysis of its spectroscopic data.

Chemical and Physical Properties

N-Benzylisatoic anhydride is a stable, crystalline solid at room temperature. The presence of the N-benzyl group significantly influences its physical properties, such as melting point and solubility, compared to the parent isatoic anhydride.

Physical Properties

A summary of the key physical properties of **N-Benzylisatoic anhydride** is presented in Table 1.

Property	Value	Reference
Molecular Formula	$C_{15}H_{11}NO_3$	--INVALID-LINK--
Molecular Weight	253.25 g/mol	--INVALID-LINK--
Melting Point	140-141 °C	--INVALID-LINK--
Boiling Point	419.5 ± 38.0 °C at 760 Torr	--INVALID-LINK--
Appearance	White to off-white crystalline solid	General Observation
Solubility	While specific quantitative data is not readily available, N-Benzylisatoic anhydride is expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), and chlorinated solvents like dichloromethane and chloroform. Its solubility in non-polar solvents is likely to be limited.	Inferred from the properties of similar compounds.
Density	1.335 ± 0.06 g/cm ³	--INVALID-LINK--

Spectroscopic Data

The structural features of **N-Benzylisatoic anhydride** can be elucidated through various spectroscopic techniques, primarily Infrared (IR) Spectroscopy and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

The IR spectrum of **N-Benzylisatoic anhydride** is characterized by the presence of two distinct carbonyl stretching frequencies, a hallmark of an anhydride functional group. The key absorption peaks are detailed in Table 2.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2950-2850	Medium	Aliphatic C-H Stretch (CH ₂)
~1810 & ~1760	Strong	Asymmetric & Symmetric C=O Stretch (Anhydride)
~1600-1475	Medium-Weak	Aromatic C=C Bending
~1300-1000	Strong	C-O Stretch

Mass Spectrometry

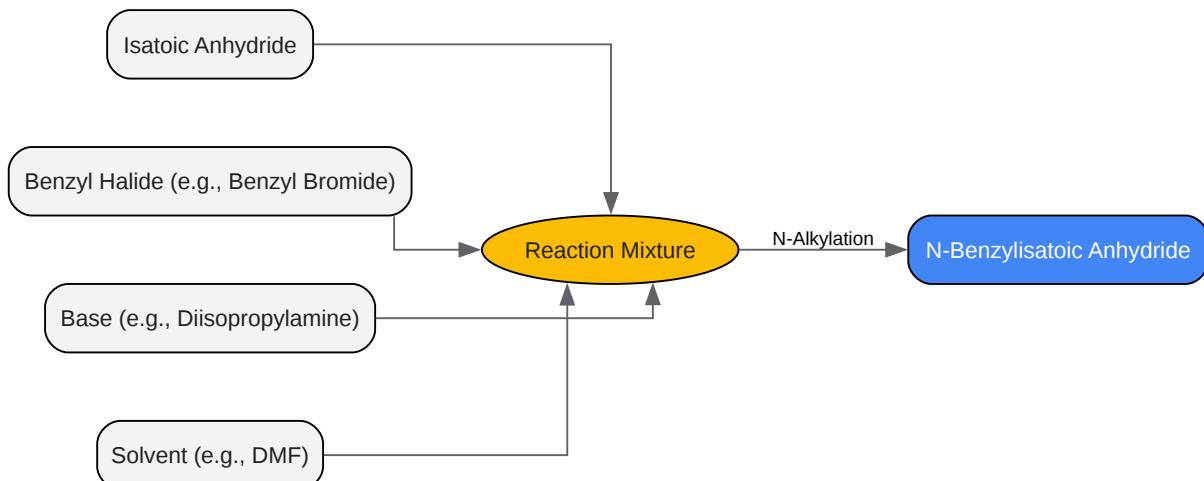
The mass spectrum of **N-Benzylisatoic anhydride** provides valuable information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 253. Key fragments and their proposed structures are presented in Table 3.[\[1\]](#)

m/z	Proposed Fragment	Structure
253	Molecular Ion [C ₁₅ H ₁₁ NO ₃] ⁺	The intact molecule
180	[M - C ₆ H ₅] ⁺	Loss of the benzyl radical
91	[C ₇ H ₇] ⁺	Benzyl cation (tropylium ion)

Synthesis and Reactivity

Synthesis of N-Benzylisatoic Anhydride

N-Benzylisatoic anhydride is typically synthesized via the N-alkylation of isatoic anhydride. A common method involves the reaction of isatoic anhydride with benzyl bromide or benzyl chloride in the presence of a base. A novel and efficient method utilizes diisopropylamine and tetrabutylammonium bromide, which provides high yields with minimal byproduct formation.[\[2\]](#) [\[3\]](#)



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Caption: Synthesis workflow for **N-Benzylisatoic anhydride**.

Experimental Protocol: Synthesis of **N-Benzylisatoic Anhydride**[\[2\]](#)[\[3\]](#)

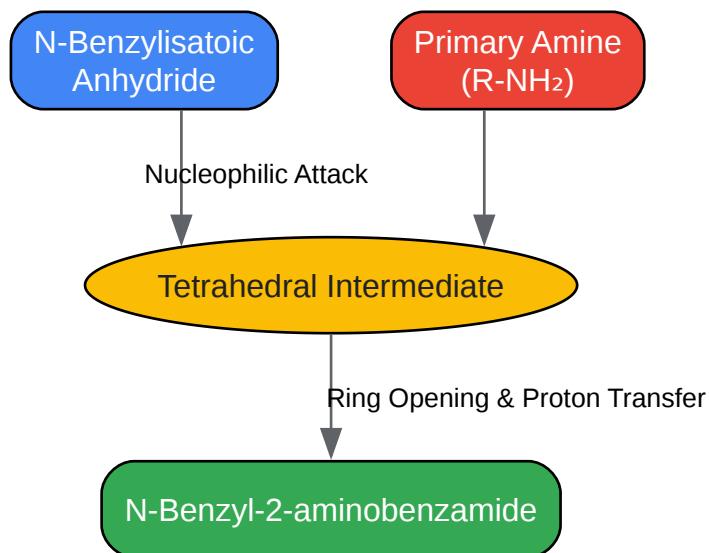
- Materials: Isatoic anhydride, benzyl bromide, diisopropylamine, tetrabutylammonium bromide, and dimethylformamide (DMF).
- Procedure:
 - To a solution of isatoic anhydride (1.0 eq) in DMF, add diisopropylamine (1.1 eq) and tetrabutylammonium bromide (0.1 eq).
 - Stir the mixture at room temperature for 10 minutes.
 - Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
 - Continue stirring at room temperature for 2-3 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, pour the reaction mixture into ice-cold water.

- Collect the precipitated solid by vacuum filtration.
- Wash the solid with water and then with a small amount of cold ethanol.
- Dry the product under vacuum to yield **N-Benzylisatoic anhydride**.

Reactivity of N-Benzylisatoic Anhydride

The reactivity of **N-Benzylisatoic anhydride** is dominated by the electrophilic nature of its two carbonyl carbons. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, leading to ring-opening and the formation of N-benzyl-2-aminobenzoyl derivatives.

Reaction with Amines: **N-Benzylisatoic anhydride** reacts with primary and secondary amines to yield the corresponding N-benzyl-2-aminobenzamides. This reaction is a cornerstone for the synthesis of various heterocyclic compounds.



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Caption: Reaction of **N-Benzylisatoic anhydride** with a primary amine.

Reaction with Alcohols: In the presence of a suitable catalyst or under thermal conditions, **N-Benzylisatoic anhydride** reacts with alcohols to form N-benzyl-2-aminobenzoate esters.

Experimental Protocol: Reaction with Benzylamine (Representative)

- Materials: **N-Benzylisatoic anhydride**, benzylamine, and a suitable solvent such as tetrahydrofuran (THF).
- Procedure:
 - Dissolve **N-Benzylisatoic anhydride** (1.0 eq) in THF in a round-bottom flask.
 - Add benzylamine (1.1 eq) to the solution at room temperature.
 - Stir the reaction mixture for 4-6 hours.
 - Monitor the reaction by TLC.
 - Upon completion, remove the solvent under reduced pressure.
 - The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-benzyl-2-(benzylamino)benzamide.

Safety and Handling

N-Benzylisatoic anhydride should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[\[4\]](#)

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

N-Benzylisatoic anhydride is a versatile and valuable building block in organic synthesis. Its well-defined chemical and physical properties, coupled with its predictable reactivity towards nucleophiles, make it an important intermediate for the construction of complex nitrogen-containing heterocyclic systems. The synthetic and reaction protocols provided herein offer a

practical guide for its utilization in research and development settings. A thorough understanding of its spectroscopic characteristics and adherence to appropriate safety measures are essential for its effective and safe application.

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